1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
Description
Molecular Formula: C₁₈H₁₉F₃N₄O₂S Molecular Weight: 412.4 g/mol CAS No.: 1040650-13-2 Key Structural Features:
- Thiazole ring: A nitrogen- and sulfur-containing heterocycle linked to a 3-(trifluoromethyl)phenylamino group.
- Piperidine-4-carboxamide: A six-membered amine ring with a carboxamide substituent.
- Trifluoromethyl group: A strong electron-withdrawing moiety at the meta position of the phenyl ring.
Properties
IUPAC Name |
1-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c19-18(20,21)12-2-1-3-13(8-12)23-17-24-14(10-28-17)9-15(26)25-6-4-11(5-7-25)16(22)27/h1-3,8,10-11H,4-7,9H2,(H2,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJHQKMQIBYSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and trifluoromethyl groups, have been found to interact with various biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs.
Mode of Action
For example, some thiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparisons
Key Differentiators
A. Thiazole vs. Oxadiazole/Thiadiazole Analogues
- Thiazole Ring: The target compound’s thiazole moiety is associated with kinase inhibition and antimitotic activity, as seen in analogs like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione .
- Oxadiazole/Thiadiazole : Oxadiazole derivatives (e.g., ) exhibit enhanced metabolic stability, while thiadiazoles (e.g., ) are linked to antimicrobial potency due to sulfur’s electronegativity.
B. Trifluoromethyl Group Impact
- The trifluoromethyl group in the target compound enhances lipophilicity and binding affinity compared to simple fluorophenyl (e.g., ) or methylphenyl (e.g., ) substituents. This group is critical for improving blood-brain barrier penetration in CNS-targeting drugs .
C. Piperidine Carboxamide vs. Other Piperidine Derivatives
- This feature may enhance receptor selectivity in kinase inhibitors .
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